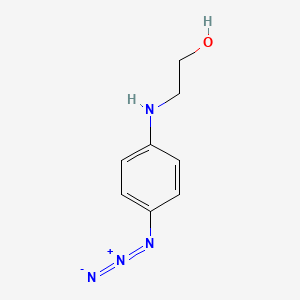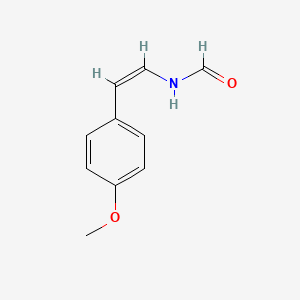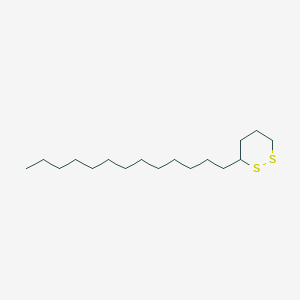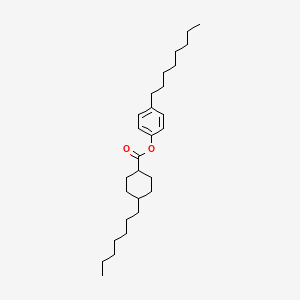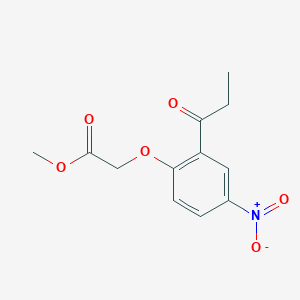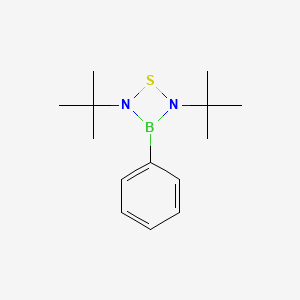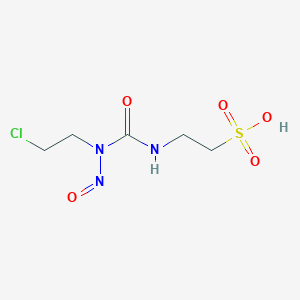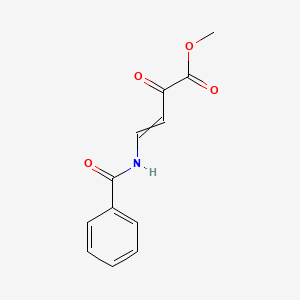
5,8,11,15-Tetraoxanonadecan-13-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8,11,15-Tetraoxanonadecan-13-ol is a chemical compound with the molecular formula C15H32O5. It consists of 15 carbon atoms, 32 hydrogen atoms, and 5 oxygen atoms . This compound is known for its unique structure, which includes multiple ether linkages and a hydroxyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11,15-Tetraoxanonadecan-13-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of polyether intermediates, which are then subjected to specific reaction conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to isolate the desired compound from by-products and impurities .
Analyse Chemischer Reaktionen
Types of Reactions
5,8,11,15-Tetraoxanonadecan-13-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The ether linkages can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction can produce various alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
5,8,11,15-Tetraoxanonadecan-13-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5,8,11,15-Tetraoxanonadecan-13-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group and ether linkages allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways . Further research is needed to fully elucidate its mechanism of action and identify its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5,8,11-Tetraoxanonadecane: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,5,8,11-Tetraoxatetradecan-13-ol: Another polyether compound with a shorter carbon chain and different chemical properties.
Eigenschaften
CAS-Nummer |
113850-32-1 |
|---|---|
Molekularformel |
C15H32O5 |
Molekulargewicht |
292.41 g/mol |
IUPAC-Name |
1-butoxy-3-[2-(2-butoxyethoxy)ethoxy]propan-2-ol |
InChI |
InChI=1S/C15H32O5/c1-3-5-7-17-9-10-18-11-12-20-14-15(16)13-19-8-6-4-2/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
LHRAFBRTCKEJGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOCC(COCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


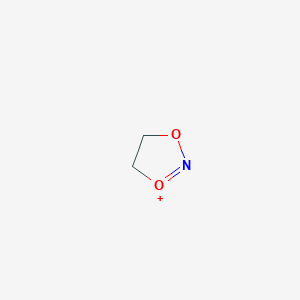
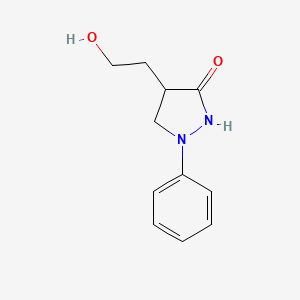
![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
